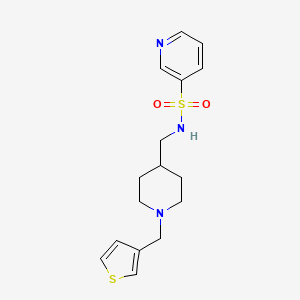

N-((1-(thiophen-3-ylmethyl)piperidin-4-yl)methyl)pyridine-3-sulfonamide

CAS No.: 1235151-91-3

Cat. No.: VC5141627

Molecular Formula: C16H21N3O2S2

Molecular Weight: 351.48

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1235151-91-3 |

|---|---|

| Molecular Formula | C16H21N3O2S2 |

| Molecular Weight | 351.48 |

| IUPAC Name | N-[[1-(thiophen-3-ylmethyl)piperidin-4-yl]methyl]pyridine-3-sulfonamide |

| Standard InChI | InChI=1S/C16H21N3O2S2/c20-23(21,16-2-1-6-17-11-16)18-10-14-3-7-19(8-4-14)12-15-5-9-22-13-15/h1-2,5-6,9,11,13-14,18H,3-4,7-8,10,12H2 |

| Standard InChI Key | ZNSCWOFSLBTHTR-UHFFFAOYSA-N |

| SMILES | C1CN(CCC1CNS(=O)(=O)C2=CN=CC=C2)CC3=CSC=C3 |

Introduction

N-((1-(Thiophen-3-ylmethyl)piperidin-4-yl)methyl)pyridine-3-sulfonamide is a complex organic compound that integrates a sulfonamide group, a piperidine ring, and a thiophene moiety. This compound is of interest in medicinal chemistry due to its potential bioactivity, particularly in pharmaceutical applications targeting enzyme inhibition or receptor modulation.

Synthesis Pathways

The synthesis of N-((1-(thiophen-3-ylmethyl)piperidin-4-yl)methyl)pyridine-3-sulfonamide typically involves multistep reactions:

-

Preparation of Piperidine Derivative: Functionalization of the piperidine ring with a thiophene moiety via alkylation.

-

Sulfonamide Formation: Reaction of pyridine sulfonyl chloride with the piperidine derivative under basic conditions.

-

Purification: The product is purified using recrystallization or chromatographic methods.

These steps ensure high yield and purity, critical for pharmaceutical applications.

Pharmacological Potential

Sulfonamides are widely recognized for their therapeutic properties, including antibacterial, antifungal, and enzyme-inhibitory activities. The incorporation of a thiophene group further enhances the compound's pharmacokinetic properties.

Potential Applications:

-

Antimicrobial Activity:

-

Sulfonamides are known inhibitors of dihydropteroate synthase (DHPS), an enzyme critical in bacterial folate synthesis.

-

The thiophene moiety may improve cell membrane penetration.

-

-

Enzyme Inhibition:

-

Pyridine-based sulfonamides have shown promise in modulating protein kinases and other enzymes involved in inflammation and cancer pathways.

-

Spectroscopic Characterization

Characterization techniques include:

-

NMR Spectroscopy (¹H and ¹³C):

-

Confirms the presence of aromatic protons from pyridine and thiophene rings.

-

Identifies aliphatic protons from the piperidine ring.

-

-

Mass Spectrometry (MS):

-

Provides molecular ion peaks consistent with the molecular weight.

-

-

Infrared Spectroscopy (IR):

-

Detects characteristic sulfonamide stretching vibrations (~1350–1150 cm⁻¹).

-

Comparative Data Table

| Property | Value/Observation |

|---|---|

| Molecular Formula | C₁₆H₂₁N₃O₂S₂ |

| Molecular Weight | ~351.49 g/mol |

| Key Functional Groups | Sulfonamide, Thiophene, Piperidine |

| Solubility | Likely soluble in polar organic solvents |

| Pharmacological Potential | Antimicrobial, Enzyme Inhibition |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume